molecular formula C28H38O11 B8034766 PseudolaricacidAbeta-D-glucoside

PseudolaricacidAbeta-D-glucoside

Cat. No.: B8034766
M. Wt: 550.6 g/mol
InChI Key: IVYWRYGMQNKDQB-VHJBJYHKSA-N
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Description

PseudolaricacidAbeta-D-glucoside is a natural diterpenoid glycoside isolated from the plant Pseudolarix kaempferi. This compound is known for its diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties. It has a complex molecular structure with the chemical formula C({28})H({38})O(_{11}) and a molecular weight of 550.6 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PseudolaricacidAbeta-D-glucoside involves multiple steps, starting from the extraction of the precursor compounds from Pseudolarix kaempferi. The process typically includes:

    Extraction: The plant material is subjected to solvent extraction using ethanol or methanol.

    Isolation: The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

    Glycosylation: The key step involves the glycosylation of pseudolaric acid B with glucose under acidic conditions to form this compound.

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. large-scale extraction from Pseudolarix kaempferi followed by purification using advanced chromatographic methods is the primary approach.

Chemical Reactions Analysis

Types of Reactions: PseudolaricacidAbeta-D-glucoside undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the glycosidic bond.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).

    Reducing Agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).

    Substitution Reagents: Hydrochloric acid (HCl), sulfuric acid (H(_2)SO(_4)).

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Various glycosides depending on the substituent introduced.

Scientific Research Applications

PseudolaricacidAbeta-D-glucoside has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying glycosylation reactions and diterpenoid synthesis.

    Biology: Investigated for its role in modulating cellular pathways and its effects on cell proliferation and apoptosis.

    Medicine: Explored for its potential therapeutic effects in treating fungal infections, inflammation, and cancer.

    Industry: Utilized in the development of natural product-based pharmaceuticals and as a bioactive ingredient in cosmetic formulations.

Mechanism of Action

The mechanism of action of PseudolaricacidAbeta-D-glucoside involves multiple molecular targets and pathways:

    Antifungal Activity: It disrupts the fungal cell membrane integrity, leading to cell lysis.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and modulating the expression of apoptosis-related proteins.

Comparison with Similar Compounds

PseudolaricacidAbeta-D-glucoside is unique due to its specific glycosidic linkage and diterpenoid structure. Similar compounds include:

    Pseudolaric Acid A: Another diterpenoid from Pseudolarix kaempferi with similar biological activities but different glycosidic linkages.

    Pseudolaric Acid B: The aglycone form of this compound, lacking the glucose moiety.

    Taxol: A diterpenoid with anticancer properties, but structurally different due to its taxane core.

This compound stands out due to its unique combination of glycosidic and diterpenoid features, contributing to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O11/c1-15-7-11-27-12-9-19(28(27,13-8-15)38-17(3)30)26(4,39-25(27)35)10-5-6-16(2)23(34)37-24-22(33)21(32)20(31)18(14-29)36-24/h5-7,10,18-22,24,29,31-33H,8-9,11-14H2,1-4H3/b10-5+,16-6+/t18-,19+,20-,21+,22-,24+,26-,27-,28+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYWRYGMQNKDQB-VHJBJYHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC23CCC(C2(CC1)OC(=O)C)C(OC3=O)(C)C=CC=C(C)C(=O)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@]23CC[C@H]([C@]2(CC1)OC(=O)C)[C@@](OC3=O)(C)/C=C/C=C(\C)/C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001276462
Record name Pseudolaric acid A O-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98891-44-2
Record name Pseudolaric acid A O-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98891-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pseudolaric acid A O-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 98891-44-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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